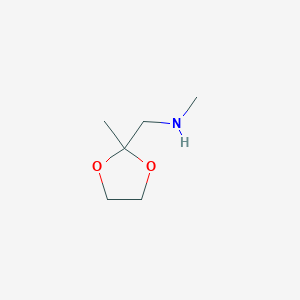

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane

Description

BenchChem offers high-quality 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(5-7-2)8-3-4-9-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAIOMKHJFFNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-98-1 | |

| Record name | 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dioxolane-based Amines

A Note to the Researcher: The initial focus of this guide was the specific molecule 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane. However, a comprehensive search of the scientific literature and chemical databases reveals a significant lack of published experimental data for this particular compound. To ensure scientific integrity and provide a valuable, data-grounded resource, this guide has been structured to focus on a closely related, commercially available, and characterized structural isomer: 2-(Methylaminomethyl)-1,3-dioxolane (CAS No. 57366-77-5) .

This guide will also briefly touch upon another related compound, 2-(Aminomethyl)-2-methyl-1,3-dioxolane (CAS No. 3289-19-8) , to provide a comparative context for researchers interested in this chemical space. The structural differences between these molecules are illustrated below.

Structural Elucidation and Nomenclature

The precise arrangement of substituents on the 1,3-dioxolane ring is critical to the molecule's properties and reactivity. The compounds discussed herein are structural isomers, meaning they share the same molecular formula (C₅H₁₁NO₂) but differ in the connectivity of their atoms.

Target Compound (Data Unavailable):

-

Systematic Name: 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane

-

Structure: A methyl group and a methylaminomethyl group are both attached to the C2 position of the dioxolane ring.

Primary Focus of this Guide:

-

Systematic Name: 2-(Methylaminomethyl)-1,3-dioxolane

-

CAS Number: 57366-77-5

-

Structure: A methylaminomethyl group is attached to the C2 position of the dioxolane ring.

Comparative Compound:

-

Systematic Name: 2-(Aminomethyl)-2-methyl-1,3-dioxolane

-

CAS Number: 3289-19-8

-

Structure: An aminomethyl group and a methyl group are both attached to the C2 position of the dioxolane ring.

The following diagram illustrates the structural differences:

Physicochemical Properties of 2-(Methylaminomethyl)-1,3-dioxolane (CAS: 57366-77-5)

This section details the known physicochemical properties of 2-(Methylaminomethyl)-1,3-dioxolane. The data presented is a synthesis of information from commercial suppliers and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| CAS Number | 57366-77-5 | [1][2][3] |

| Appearance | Data not available; likely a liquid | |

| Density | 1.029 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.4404 | [1][4] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Computed Properties:

| Property | Value | Source |

| XLogP3 | -0.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 30.5 Ų | [5] |

Physicochemical Properties of 2-(Aminomethyl)-2-methyl-1,3-dioxolane (CAS: 3289-19-8)

For comparative purposes, the limited available data for the unmethylated amine analog is presented below. Most of this data is computationally derived.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [6] |

| Molecular Weight | 117.15 g/mol | [6] |

| CAS Number | 3289-19-8 | [7] |

| Physical Form | Solid-Low Melt | [7] |

| Boiling Point | 73 °C at 31 mmHg | [7] |

| Flash Point | Data not available |

Computed Properties:

| Property | Value | Source |

| XLogP3 | -0.8 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 44.5 Ų | [6] |

Synthesis and Reactivity

The synthesis of 1,3-dioxolanes is a cornerstone of organic chemistry, often employed for the protection of carbonyl groups or 1,2-diols. The general synthesis involves the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol.

Proposed Synthetic Pathway for 2-Methyl-2-(substituted)-1,3-dioxolanes:

The synthesis of compounds like 2-(aminomethyl)-2-methyl-1,3-dioxolane would typically start from a ketone precursor. The following workflow outlines a general, plausible synthetic route.

Causality in Experimental Choices:

-

Choice of Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin, is employed to protonate the carbonyl oxygen of the acetone precursor. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Reaction Conditions: The reaction is typically performed with the removal of water, often using a Dean-Stark apparatus. This is a direct application of Le Chatelier's principle. By removing water, the equilibrium is driven towards the formation of the dioxolane product.

-

Workup Procedure: An aqueous basic wash (e.g., with sodium bicarbonate solution) is crucial to neutralize the acid catalyst, preventing the reverse reaction (hydrolysis of the acetal) during product isolation. Subsequent extraction and drying remove water and water-soluble impurities. Purification is typically achieved by distillation or chromatography.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the C2-methyl group, multiplets for the ethylene glycol protons on the dioxolane ring, and signals corresponding to the aminomethyl substituent. The chemical shifts and coupling patterns would be key to confirming the structure.

-

¹³C NMR: The number of unique carbon signals would confirm the overall structure. The C2 carbon of the dioxolane ring would be a characteristic quaternary signal.

Infrared (IR) Spectroscopy:

-

Key absorbances would include C-O stretching frequencies characteristic of the acetal group (typically in the 1200-1000 cm⁻¹ region).

-

The presence of the amine would be indicated by N-H stretching bands (for primary or secondary amines) in the 3500-3300 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak would confirm the molecular weight of the compound.

-

Fragmentation patterns would likely involve the loss of the substituents at the C2 position and cleavage of the dioxolane ring, providing further structural evidence.

Experimental Protocol: General Procedure for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified dioxolane compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is critical and should be one that fully dissolves the sample and does not have signals that overlap with key sample resonances.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

References

-

Research Scientific. 2-METHYLAMINOMETHYL-1,3-DIOXOLANE, 98%. [Link]

-

SLS. 2-Methylaminomethyl-1,3-dioxol. [Link]

-

PubChem. 1,3-Dioxolane-2-methanamine, N-methyl-. [Link]

-

PubChem. (2-Methyl-1,3-dioxolan-2-yl)methanamine. [Link]

Sources

- 1. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Physicochemical properties of bergenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane chemical structure and molecular weight

Topic: 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane: Chemical Structure, Synthesis, and Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS: 4388-98-1) is a specialized heterocyclic building block primarily utilized in organic synthesis as a masked equivalent of 1-(methylamino)propan-2-one .

Free

Chemical Identity & Physicochemical Properties[1][2][3]

The following data consolidates the core identifiers for this compound. Note the distinction between this compound and its non-methylated analogue (2-methylaminomethyl-1,3-dioxolane), which lacks the C2-methyl group.

Identity Table

| Property | Value |

| Chemical Name | 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane |

| CAS Number | 4388-98-1 |

| Molecular Formula | |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 1-(2-methyl-1,3-dioxolan-2-yl)-N-methylmethanamine |

| Synonyms | Methylaminoacetone ethylene ketal; 1,3-Dioxolane-2-methanamine, N,2-dimethyl- |

| SMILES | CC1(CNC)OCCO1 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water, ethanol, chloroform, and ether |

Structural Analysis

-

Dioxolane Ring: The 1,3-dioxolane ring acts as a steric shield and electronic stabilizer for the C2 carbon. By locking the carbonyl carbon into a sp3 hybridization, it prevents the nucleophilic attack from the pendant secondary amine that would otherwise lead to dimerization.

-

Secondary Amine: The

-methyl group provides a nucleophilic handle for further functionalization (e.g., alkylation, acylation) without disturbing the protected ketone. -

Basicity: The amine remains basic (

for the conjugate acid), necessitating handling under neutral or basic conditions to prevent premature hydrolysis of the acid-labile ketal.

Synthesis & Reaction Logic

The "Self-Validating" Synthesis Protocol

Direct ketalization of 1-(methylamino)propan-2-one is experimentally impractical due to the substrate's instability. The authoritative route employs a haloketal intermediate , ensuring high yield and purity.

Step 1: Formation of the Haloketal Intermediate

Reagents: Chloroacetone, Ethylene Glycol, p-Toluenesulfonic acid (pTsOH). Mechanism: Acid-catalyzed nucleophilic addition-elimination.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine chloroacetone (1.0 eq) and ethylene glycol (1.2 eq) in benzene or toluene. Add catalytic pTsOH (0.05 eq).

-

Process: Reflux until water evolution ceases (azeotropic removal).

-

Workup: Wash with saturated

to neutralize acid. Dry over -

Product: 2-(Chloromethyl)-2-methyl-1,3-dioxolane (CAS 4469-49-2).[1]

-

Safety Note: Chloroacetone is a potent lachrymator. Perform all operations in a fume hood.

-

Step 2: Nucleophilic Substitution with Methylamine

Reagents: 2-(Chloromethyl)-2-methyl-1,3-dioxolane, Methylamine (anhydrous or aqueous).

Mechanism:

-

Reaction: Place the chloroketal in a pressure vessel (autoclave) or heavy-walled glass tube.

-

Addition: Add excess methylamine (approx. 5-10 eq) to drive the equilibrium and scavenge HCl.

-

Conditions: Heat to 100–120°C for 12–24 hours.

-

Purification:

-

Cool and vent excess methylamine.

-

Basify with NaOH if amine salts precipitate.

-

Extract with ether/DCM.

-

Fractional distillation yields the target 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane .

-

Visualization of Synthesis Pathway[6]

The following diagram illustrates the logical flow from raw materials to the stable building block.

Caption: Synthesis of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane via the stable chloroketal intermediate.

Applications in Drug Development

Protected Amino-Ketone Scaffold

This compound is critical when synthesizing molecules that require an

-

Protocol: Perform desired chemistry on the

-terminus

Synthesis of Sympathomimetic Analogues

It serves as a precursor for analogues of ephedrine or amphetamines where the oxygenation pattern needs to be controlled. By reacting the protected amine with benzyl halides or other electrophiles, researchers can build complex skeletons before revealing the carbonyl for final reduction to an alcohol.

Lysergic Acid Derivatives

Historical literature cites the use of this ketal in the synthesis of lysergic acid amide analogues, utilizing the stability of the dioxolane ring to survive the harsh conditions required for indole ring formation.

References

-

Benington, F. & Morin, R. D. (1973).[2] Methylaminoacetone Ethylene Ketal Hydrochloride.[2] Organic Preparations and Procedures International, 5(6), 281-283. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 2-(Chloromethyl)-2-methyl-1,3-dioxolane. Retrieved from Sigma-Aldrich Catalog. Link

-

PubChem. (2025). Compound Summary: 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1). National Library of Medicine. Link(Note: PubChem links this structure to the CAS 4388-98-1 entry).

-

Magee, J. W.[2] & Henze, H. R. (1940).[2] Preparation of N-Methylbenzylaminoacetone. Journal of the American Chemical Society.[3][2] (Cited as foundational logic for aminoacetone stability).

Sources

The 1,3-Dioxolane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The 1,3-dioxolane ring, a five-membered heterocyclic acetal, has emerged as a cornerstone in contemporary drug discovery and development.[1][2][3] Initially recognized for its utility as a protecting group for carbonyls and diols in complex natural product synthesis, its role has evolved dramatically. Today, the 1,3-dioxolane moiety is acknowledged as a "privileged scaffold" – a molecular framework that is not only a versatile synthetic intermediate but also a key pharmacophore capable of imparting a wide spectrum of biological activities.[1][2] These activities span from potent antiviral and antimicrobial effects to significant anticancer properties and the modulation of complex cellular processes like multidrug resistance.[1][4][5] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 1,3-dioxolane derivatives, offering valuable insights for researchers, scientists, and professionals in the field of medicinal chemistry. We will delve into the causality behind experimental designs, present detailed protocols, and summarize key data to provide a comprehensive resource for the rational design of novel therapeutics based on this remarkable scaffold.

The Ascendance of the 1,3-Dioxolane Ring in Drug Design

The 1,3-dioxolane is a saturated five-membered ring containing two oxygen atoms at positions 1 and 3.[6] Its non-planar, puckered conformation allows for specific spatial arrangements of substituents, which is crucial for precise interactions with biological targets. The two oxygen atoms within the ring are capable of forming hydrogen bonds with active sites of enzymes and receptors, a feature believed to be a key contributor to the enhanced biological activity of many of its derivatives.[1]

The journey of the 1,3-dioxolane in medicinal chemistry is a testament to its chemical versatility. Its initial and still prevalent use is as a protecting group for 1,2-diols and carbonyl functionalities due to its stability in neutral to basic conditions and its facile, acid-catalyzed formation and cleavage.[7] This stability and predictability made it an invaluable tool in the total synthesis of complex molecules. However, astute observations by medicinal chemists revealed that the incorporation of the 1,3-dioxolane ring into a molecule often led to a significant enhancement of its biological activity. This has spurred extensive research into derivatives where the dioxolane is no longer a passive protecting group but an active and integral part of the pharmacophore.

Synthetic Pathways to Bioactive 1,3-Dioxolane Derivatives

The primary and most straightforward method for the synthesis of 1,3-dioxolane derivatives is the acid-catalyzed condensation of an aldehyde or a ketone with a 1,2-diol, typically ethylene glycol or its substituted counterparts.[3][7] The reaction is reversible, and to drive it to completion, the water formed during the reaction is usually removed, often by azeotropic distillation using a Dean-Stark apparatus.[7]

The choice of catalyst is crucial for the efficiency of the reaction. While traditional Brønsted acids like p-toluenesulfonic acid are commonly used, Lewis acids and solid acid catalysts like Montmorillonite K10 have also been employed to achieve good yields under mild conditions.[4][7] The selection of the diol and carbonyl precursors allows for the introduction of a wide range of substituents at various positions of the 1,3-dioxolane ring, enabling the generation of diverse chemical libraries for biological screening.

Experimental Protocol: Synthesis of 2-(2-Hydroxyphenyl)-1,3-dioxolane Derivatives

This protocol is adapted from a reported synthesis of potential antibacterial and antifungal agents.[4]

Materials:

-

Salicylaldehyde

-

Appropriate 1,2-diol (e.g., (R,R)-Diisopropyl-L-tartrate)

-

Trimethyl orthoformate (TMOF)

-

Montmorillonite K10 clay

-

Anhydrous Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add salicylaldehyde (1.0 mmol), trimethyl orthoformate (1.0 mmol), and Montmorillonite K10 (300 mg) in anhydrous toluene (20 mL).

-

Stir the mixture at room temperature for 1 hour to activate the aldehyde by forming the dimethyl acetal. The causality here is that the acetal is more reactive than the aldehyde itself in the subsequent transacetalization reaction, especially with sterically hindered diols.[4]

-

Add the desired 1,2-diol (2.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux. The methanol formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the Montmorillonite K10 catalyst.

-

Wash the catalyst with toluene and combine the filtrates.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 1,3-dioxolane derivative.

-

Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Therapeutic Landscapes of 1,3-Dioxolane Derivatives

The structural features of the 1,3-dioxolane ring have been exploited in a variety of therapeutic areas. The ability to introduce chirality and rigidify the conformation of a molecule makes this scaffold particularly attractive for designing potent and selective agents.

Antiviral Agents: The Nucleoside Analogue Revolution

One of the most significant contributions of the 1,3-dioxolane scaffold is in the field of antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV).[8] In these compounds, the 1,3-dioxolane ring serves as a bioisostere for the ribose sugar of natural nucleosides.

Mechanism of Action: 1,3-Dioxolane nucleoside analogues, such as (-)-β-D-1′,3′-Dioxolane guanosine (DXG), act as inhibitors of viral reverse transcriptase (RT).[8] They are administered as prodrugs and are phosphorylated in vivo to their active triphosphate form by host cellular kinases. This active metabolite then competes with the natural deoxyribonucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication.[8]

A key advantage of some dioxolane nucleosides is their activity against drug-resistant HIV strains. For example, the M184V mutation in HIV RT, which confers resistance to lamivudine (3TC), does not significantly affect the activity of DXG.[8][9] Molecular modeling studies suggest that the d-dioxolane sugar moiety can avoid steric clash with the valine at position 184, unlike the sugar of 3TC.[9]

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| DXG | HIV-1 | Cord Blood Mononuclear Cells | 0.046 | [8] |

| DAPD | HIV-1 | MT-2 Cells | ~0.1 | [8] |

| (-)-Dioxolane-T | HIV-1 | PBM Cells | Potent | [10] |

Antibacterial and Antifungal Agents

A growing body of evidence supports the potential of 1,3-dioxolane derivatives as effective antimicrobial agents.[4][11] Their activity is highly dependent on the nature and position of the substituents on both the dioxolane ring and any appended aromatic systems.

For instance, a series of 1,3-dioxolanes synthesized from salicylaldehyde and various diols demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, and the Gram-negative bacterium Pseudomonas aeruginosa.[4] Many of these compounds also exhibited excellent antifungal activity against Candida albicans.[4] The structure-activity relationship studies in this series revealed that the stereochemistry and the nature of the substituents on the diol-derived portion of the molecule play a critical role in determining the potency and spectrum of activity.

| Compound ID (from source) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 4 | 312.5 | >625 | 312.5 | [4] |

| 5 | 625 | >1250 | 625 | [4] |

| 6 | 625 | 625 | 625 | [4] |

| 8 | 1250 | 625 | 1250 | [4] |

Anticancer Agents and Modulators of Multidrug Resistance

The 1,3-dioxolane scaffold is also a feature in the design of novel anticancer agents. Some derivatives exhibit direct cytotoxic activity against various cancer cell lines. For example, coumarin-pyrazoline hybrids containing a 1,3-dioxolane ring showed lower IC₅₀ values against MCF-7 (breast cancer) and SKG (esophageal cancer) cell lines compared to their analogues lacking the dioxolane moiety, highlighting its importance for cytotoxic activity.

Perhaps more intriguing is the role of 1,3-dioxolane derivatives in combating multidrug resistance (MDR) in cancer. MDR is a major obstacle in chemotherapy and is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell.[5] Certain 1,3-dioxolane derivatives have been shown to act as P-gp modulators, resensitizing resistant cancer cells to conventional chemotherapeutic agents.[5] These compounds, often characterized by a lipophilic aromatic core and a protonable basic moiety, are thought to interact with P-gp and inhibit its drug efflux function.[5][12]

Essential Biological Evaluation Protocols

The translation of a synthesized compound into a potential drug candidate requires rigorous biological evaluation. Below are two fundamental protocols commonly used to assess the antimicrobial and cytotoxic properties of novel 1,3-dioxolane derivatives.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol, based on CLSI guidelines, is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

-

Multichannel pipette, incubator

Step-by-Step Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of concentrations of the test compound.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

-

Set up a positive control (broth + inoculum) and a negative control (broth only).

-

Seal the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Step-by-Step Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. The causality is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and the Enduring Promise of the 1,3-Dioxolane Scaffold

The field of medicinal chemistry continues to evolve, and the 1,3-dioxolane scaffold remains at the forefront of innovation. The ease of its synthesis and the ability to precisely control stereochemistry and introduce diverse functionalities make it an ideal starting point for the development of new therapeutic agents.

Future research will likely focus on:

-

Hybrid Molecules: Combining the 1,3-dioxolane moiety with other known pharmacophores to create hybrid molecules with dual or synergistic activities.[13]

-

Targeted Drug Delivery: Utilizing the physicochemical properties of 1,3-dioxolane derivatives to improve drug-like properties, such as solubility and bioavailability, and to design targeted delivery systems.

-

Exploring New Biological Targets: Screening libraries of diverse 1,3-dioxolane derivatives against new and emerging biological targets to uncover novel therapeutic applications.

The structure-activity relationships derived from decades of research provide a robust foundation for the rational design of the next generation of 1,3-dioxolane-based drugs. The consistent success of this scaffold across multiple therapeutic areas solidifies its status as a truly privileged and enduringly valuable motif in the quest for new medicines.

References

-

The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. [Link]

-

Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants. Antimicrobial Agents and Chemotherapy. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

-

Molecular mechanism of dioxolane nucleosides against 3TC resistant M184V mutant HIV. Antiviral Research. [Link]

-

New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships. PubMed. [Link]

-

Synthesis and anti-HIV activity of (-)-β-D-(2R,4R) 1,3-dioxolane 2,6-diamino purine (DAPD) (Amdoxovir) and (-)-β-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Research. [Link]

-

Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. Iraqi Journal of Pharmacy. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry. [Link]

-

Examples of 1,3‐dioxolanes derivatives in bioactive drugs. ResearchGate. [Link]

-

Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. Fine Chemical Technologies. [Link]

-

Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or 1,2-diols with various ketones using GO catalyst under ultrasonic irradiation. ResearchGate. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. [Link]

-

Pharmacokinetics of the Anti-Human Immunodeficiency Virus Agent 1-(β-d-Dioxolane)Thymine in Rhesus Monkeys. Antimicrobial Agents and Chemotherapy. [Link]

-

1,3-dioxolanylpurine nucleosides (2R,4R) and (2R,4S) with selective anti-HIV-1 activity in human lymphocytes. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

-

In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry. [Link]

-

Novel 1,3-dioxolane-coumarin hybrids: From synthesis to pharmacological In Vitro-In Silico profiling. ResearchGate. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. [Link]

-

Dioxolane - Wikipedia. Wikipedia. [Link]

-

Statistical Analysis of the Biological Activity of the 1,3-Dioxane Library. ResearchGate. [Link]

- Process for preparing 1,3-dioxolane derivatives.

-

1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. berj.uomosul.edu.iq [berj.uomosul.edu.iq]

- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Molecular mechanism of dioxolane nucleosides against 3TC resistant M184V mutant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-dioxolanylpurine nucleosides (2R,4R) and (2R,4S) with selective anti-HIV-1 activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Physicochemical Profiling of Secondary Amines in 1,3-Dioxolane Scaffolds: A Guide to pKa Modulation and Determination

Topic: pKa values of secondary amines in dioxolane structures Content Type: In-depth technical guide.

Executive Summary

The incorporation of 1,3-dioxolane rings into drug candidates—often as bioisosteres for carbonyls or as rigid linkers—introduces a unique electronic environment that significantly alters the basicity of pendant amines. For medicinal chemists, understanding the pKa shift of secondary amines in these systems is critical for optimizing solubility, membrane permeability, and target binding affinity.

This guide analyzes the inductive (-I) and steric determinants governing secondary amine pKa values in dioxolane motifs. It provides a validated experimental workflow for determining these values in lipophilic contexts and offers a structural activity relationship (SAR) framework for predictive design.

Part 1: The Electronic Landscape

The "Oxygen Effect" and Inductive Withdrawal

The 1,3-dioxolane ring contains two oxygen atoms at positions 1 and 3. These atoms are highly electronegative, creating a permanent dipole that exerts a strong electron-withdrawing inductive effect (-I) on substituents attached to the C2, C4, or C5 positions.

For a secondary amine (e.g., N-methyl-aminomethyl group) attached to the dioxolane ring, this withdrawal reduces the electron density on the nitrogen lone pair.

-

Mechanism: The -I effect stabilizes the free base (amine) relative to the conjugate acid (ammonium ion) by destabilizing the positive charge on the protonated nitrogen.

-

Result: A decrease in pKa compared to the acyclic aliphatic analog.[1]

Magnitude of the Shift

While aliphatic secondary amines typically exhibit pKa values in the range of 10.7 – 11.2 , secondary amines linked to a dioxolane ring via a single methylene spacer (β-position) often display pKa values in the 9.2 – 9.8 range.

| Structural Class | Representative Structure | Typical pKa Range | Electronic Driver |

| Aliphatic Amine | 10.7 – 11.2 | Electron-donating alkyl groups (+I) stabilize cation. | |

| Dioxolane-2-methylamine | Dioxolane- | 9.2 – 9.8 | Strong -I effect from two oxygens reduces basicity. |

| Dioxolane-4-methylamine | Dioxolane- | 9.0 – 9.6 | Proximity to ring oxygens maintains -I pressure. |

| Aryl-linked Dioxolane | Dioxolane-Ph-Piperazine | 6.0 – 7.5 | Conjugation + Inductive effects (e.g., Ketoconazole). |

Part 2: Structural Activity Relationships (SAR)

Positional Isomerism: C2 vs. C4 Substitution

The magnitude of the pKa depression depends on the amine's attachment point on the dioxolane ring.

-

C2-Substitution: The substituent at C2 is flanked by two oxygen atoms. The inductive pull is maximized here, but the vector of the dipole often bisects the O-C-O angle. Secondary amines attached here (via a methylene linker) show a consistent pKa drop of ~1.0–1.5 units.

-

C4-Substitution: The substituent at C4 is adjacent to only one oxygen directly. However, the overall ring puckering and the anomeric effect can place the amine in a pseudo-axial or pseudo-equatorial orientation, influencing solvation.

The Distance Factor

The inductive effect decays rapidly with distance (number of bonds).

- -Position (Direct attachment): Unstable. Amines attached directly to C2 form hemiaminals/aminals and hydrolyze.

-

-Position (1 Carbon linker): Strongest relevant effect. pKa

-

-Position (2 Carbon linker): Effect diminishes. pKa returns to

Visualization of Electronic Influence

The following diagram illustrates the electron density withdrawal vectors (red arrows) that lower the nitrogen's basicity.

Caption: Electronic withdrawal pathways in 2-substituted-1,3-dioxolanes reducing amine basicity.

Part 3: Experimental Determination Protocol

Dioxolane-containing amines are often lipophilic (LogP > 2), making standard aqueous titration difficult due to precipitation. The following protocol uses a Yasuda-Shedlovsky extrapolation method.

Materials

-

Instrument: Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

-

Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

-

Cosolvent: Methanol (MeOH) or 1,4-Dioxane (HPLC Grade).

-

Inert Gas: Argon or Nitrogen purge (essential to remove CO2).

Protocol Workflow

-

Sample Preparation: Dissolve ~5 mg of the secondary amine hydrochloride salt in 20 mL of cosolvent/water mixture.

-

Multi-Solvent Titration: Perform three separate titrations at different cosolvent ratios:

-

30% MeOH / 70% Water

-

40% MeOH / 60% Water

-

50% MeOH / 50% Water

-

-

Data Collection: Titrate from pH 2.0 to pH 12.0. Record the apparent pKa (

) at the half-neutralization point for each run. -

Extrapolation: Plot

vs.

Experimental Logic Diagram

Caption: Decision tree for selecting the correct pKa determination method based on lipophilicity.

Part 4: Case Studies & Applications

Ketoconazole: A Complex Dioxolane System

Ketoconazole represents a classic pharmaceutical example containing a dioxolane ring linked to a piperazine (a cyclic secondary/tertiary amine system).

-

Structure: The piperazine is attached to a phenyl group, which is linked to the dioxolane.

-

Observed pKa: The piperazine nitrogen distal to the phenyl ring has a pKa of approximately 2.94 , while the imidazole moiety has a pKa of 6.51 [1].

-

Analysis: The extremely low pKa of the piperazine is primarily due to conjugation with the phenyl ring, but the overall lipophilicity and electron-withdrawing nature of the dioxolane-methoxy-phenyl chain contribute to this profile.

2-(Aminomethyl)-1,3-dioxolane Derivatives

For smaller building blocks used in fragment-based drug discovery:

-

Compound: N-Methyl-2-aminomethyl-1,3-dioxolane.

-

Predicted pKa: ~9.65 ± 0.3.[2]

-

Application: This value makes it a stronger base than pyridine but weaker than a standard alkyl amine. At physiological pH (7.4), it will be >99% protonated (cationic), aiding in solubility but potentially hindering passive diffusion across the blood-brain barrier unless active transport is utilized.

References

-

ResearchGate. Ketoconazole enantiomer chemical structures and physicochemical properties. Available at: [Link]

-

MDPI Pharmaceuticals. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines: Inductive Effects. Available at: [Link]

-

National Institutes of Health (PubChem). Spiradoline (Kappa Opioid Agonist) Compound Summary. Available at: [Link]

Sources

The Dioxolane Class: From Fourneau 2268 to Spiro-Muscarinic Agonists

A Technical Guide on the Discovery, Synthesis, and Pharmacology of Methylaminomethyl-1,3-dioxolane Derivatives

Executive Summary

The methylaminomethyl-1,3-dioxolane class represents a pivotal chapter in the medicinal chemistry of cholinergic ligands. Originating with the discovery of Fourneau 2268 (F2268) in 1944, these compounds were designed as bioisosteres of muscarine and acetylcholine. While early derivatives were potent non-selective muscarinic agonists, their quaternary ammonium nature restricted them to peripheral activity. The subsequent evolution of this scaffold into tertiary amines and rigid spiro-derivatives (e.g., AF30 ) unlocked Central Nervous System (CNS) penetrance, positioning them as critical lead compounds in the search for M1-selective agonists to treat the cognitive deficits of Alzheimer's Disease (AD).

This guide details the synthetic evolution, stereochemical requirements, and pharmacological profiling of this class, moving beyond historical trivia to the mechanistic causality of their design.

Historical Genesis: The Bioisosteric Logic

The discovery of dioxolane agonists was driven by the "Five-Atom Rule" of cholinergic activity, which postulates that maximal muscarinic potency requires a quaternary nitrogen separated from a terminal methyl group by a chain of five atoms.

The Fourneau Legacy (F2268)

In 1944, Fourneau and colleagues synthesized 2-methyl-4-dimethylaminomethyl-1,3-dioxolane methiodide (F2268). This molecule was a structural masterstroke:

-

The 1,3-Dioxolane Ring: Served as a rigid bioisostere for the ether oxygen and ethyl backbone of muscarine.

-

The C2-Methyl Group: Mimicked the acetyl methyl of acetylcholine.

-

The C4-Amine Tail: Provided the cationic head necessary for the ionic interaction with the conserved Aspartate residue (Asp105 in M1) in the receptor's transmembrane domain 3 (TM3).

Unlike flexible acetylcholine, the dioxolane ring introduced semi-rigidity, allowing researchers to probe the stereochemical demands of the muscarinic binding pocket.

Stereochemical Imperatives & SAR

The potency of dioxolane derivatives is strictly governed by stereochemistry. The 1,3-dioxolane ring possesses two chiral centers (C2 and C4), yielding four possible isomers.[1]

The Cis/Trans Divergence

Experimental data consistently demonstrates that the cis-isomers are significantly more potent than their trans counterparts.

-

Cis-F2268: High affinity agonist (nM range).

-

Trans-F2268: Partial agonist or weak antagonist (µM range).

Mechanistic Insight: In the cis configuration, the C2-methyl and the C4-ammonium tail are spatially oriented to perfectly overlay the pharmacophore of (+)-muscarine. The trans configuration forces a steric clash or misaligns the methyl group away from the hydrophobic pocket (formed by Tyrosine and Tryptophan residues) in the receptor.

Absolute Configuration

The eutomer (most active isomer) is generally the L-(+)-cis isomer, which corresponds to the (2S, 4R) absolute configuration. This specific arrangement aligns the cationic headgroup with Asp105 and the methyl group with the hydrophobic sub-pocket, triggering the conformational change in TM5 and TM6 required for G-protein (Gq/11) coupling.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical structural features and the evolution from F2268 to the rigid AF30 analog.

Caption: Evolution of dioxolane agonists. The transition from F2268 to AF30 highlights the shift from peripheral potency to CNS efficacy.

Synthetic Methodologies

Synthesizing these derivatives requires control over the C2 and C4 centers. Two primary protocols are employed: the thermodynamic acetalization (yielding mixtures) and the enantioselective chiral pool synthesis.

Protocol A: Thermodynamic Acetalization (General Route)

This method is suitable for generating racemic mixtures for initial screening.

Reagents: 3-dimethylamino-1,2-propanediol, Acetaldehyde diethyl acetal, p-Toluenesulfonic acid (pTSA). Solvent: Benzene or Toluene (for azeotropic water removal).

-

Condensation: Reflux the diol (1.0 eq) with acetaldehyde diethyl acetal (1.2 eq) and catalytic pTSA in benzene using a Dean-Stark trap.

-

Equilibrium Control: The reaction produces a mixture of cis and trans isomers. The cis isomer is often thermodynamically favored in substituted dioxolanes, but ratios vary (typically 60:40 cis:trans).

-

Quaternization (for F2268): Treat the resulting tertiary amine with Methyl Iodide (MeI) in ether to precipitate the methiodide salt.

-

Separation: Fractional crystallization of the methiodide salts is required to separate the cis (less soluble) from the trans isomer.

Protocol B: Enantioselective Synthesis (Chiral Pool Strategy)

To obtain the pure (2S, 4R) eutomer without difficult resolutions, the "Chiral Pool" approach utilizing D-Mannitol is the gold standard.

Starting Material: 1,2:5,6-Di-O-isopropylidene-D-mannitol.

-

Oxidative Cleavage: Lead tetraacetate or Sodium periodate cleavage of the mannitol derivative yields (S)-glyceraldehyde acetonide .

-

Reductive Amination: React the aldehyde with dimethylamine followed by reduction (NaBH4) to install the amine tail.

-

Trans-acetalization: Acid-catalyzed hydrolysis of the isopropylidene group followed by reaction with acetaldehyde. This step is critical; using specific Lewis acids can direct the stereochemistry toward the desired cis-dioxolane.

Visualization: Synthetic Workflow

Caption: General synthetic pathway for F2268. Note that fractional crystallization (Step 3) is the yield-limiting step in the racemic route.

Pharmacological Profiling & Protocols

To validate the activity of synthesized dioxolanes, researchers must employ self-validating binding and functional assays.

Table 1: Comparative Pharmacological Data

| Compound | Configuration | M1 Affinity ( | M2 Affinity ( | Functional Efficacy (GTP |

| (+)-Cis-Dioxolane | (2S, 4R) | 12 | 250 | Full Agonist |

| (-)-Trans-Dioxolane | (2R, 4R) | >1000 | >1000 | Partial/Null |

| AF30 (Spiro) | Rigid (S) | 45 | 300 | Partial Agonist |

| Acetylcholine | N/A | 10 | 10 | Full Agonist |

Assay Protocol: Radioligand Binding (M1 Specific)

This protocol measures the affinity of the dioxolane derivative for the M1 receptor.

Materials:

-

Source: Rat cerebral cortex homogenates (rich in M1) or CHO cells transfected with human M1 (hM1).

-

Radioligand: [3H]-Pirenzepine (M1 selective antagonist) or [3H]-Oxotremorine-M (Agonist).

Procedure:

-

Preparation: Resuspend tissue membranes in Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate membrane aliquots (200 µg protein) with [3H]-Ligand (1 nM) and increasing concentrations of the dioxolane test compound (

to -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Self-Validation Check:

-

Non-specific binding must be determined using 1 µM Atropine.

-

If the Hill slope deviates significantly from 1.0, suspect allosteric binding or receptor subtypes mixture.

Therapeutic Implications: The M1 Selectivity Quest

The ultimate goal of the dioxolane series was to treat Alzheimer's Disease. The "Cholinergic Hypothesis" suggested that replenishing M1 activation could restore memory.

Why F2268 Failed: Being a quaternary ammonium, F2268 is permanently charged. It cannot cross the Blood-Brain Barrier (BBB) and acts purely as a peripheral parasympathomimetic, causing severe side effects (salivation, bradycardia, diarrhea) without reaching the brain.

The Solution (AF Series): This failure led to the development of the AF series (e.g., AF30, AF102B). By fusing the dioxolane ring into a spiro-quinuclidine structure (see SAR diagram), chemists created tertiary amines .

-

Neutral pH: These exist in equilibrium between charged and uncharged forms, allowing BBB transit.

-

Rigidity: The spiro-fusion locked the "cis-like" conformation, improving selectivity for M1 over M2 (heart), thereby reducing cardiac side effects.

This evolution from the simple dioxolane F2268 to complex spiro-derivatives remains a textbook example of rational drug design: starting with a bioisostere, optimizing stereochemistry, and finally tuning physicochemical properties for tissue distribution.

References

-

Fourneau, E., Bovet, D., Bovet, F., & Montezin, G. (1944). Activité acétylcholinique de dérivés de l'aminométhyl-dioxolane. Bulletin de la Société de Chimie Biologique. (Historical Record)

-

Chang, Y. F., et al. (1987). Synthesis and muscarinic activity of 2-methyl-4-dimethylaminomethyl-1,3-dioxolane derivatives. Journal of Medicinal Chemistry.

-

Saunders, J., et al. (1987). Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] (AF30). Journal of Medicinal Chemistry.

-

De Amici, M., et al. (1991). Structure-activity relationships of dioxolane-based muscarinic agonists. Trends in Pharmacological Sciences.

-

Fisher, A., et al. (1996). M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease.[2][3] Annals of the New York Academy of Sciences.

Sources

- 1. Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic agonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthetic routes for 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane from amino ketones

Executive Summary

This application note details the synthetic protocols for the preparation of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane (Target Molecule, TM ) starting specifically from amino ketones. The target molecule is a critical protected intermediate often employed in the synthesis of muscarinic agonists and complex alkaloids.

Direct ketalization of amino ketones presents a unique chemoselective challenge: the nucleophilic amine moiety can compete with the diol for the carbonyl center, leading to polymerization or Schiff base formation. Furthermore, free

Strategic Analysis & Reaction Pathways

To synthesize TM from 1-(methylamino)propan-2-one (Methylaminoacetone), we must suppress the nucleophilicity of the secondary amine during the acid-catalyzed ketalization.

Pathway A: Direct Ketalization of the Hydrochloride Salt

-

Concept: Utilizing the protonated amine (

) renders it non-nucleophilic, preventing self-condensation and allowing the ethylene glycol to attack the carbonyl exclusively. -

Pros: Single-step transformation; atom-economical.

-

Cons: Solubility issues in non-polar solvents (Toluene/Benzene) required for water removal; requires vigorous reflux.

Pathway B: N-Protection Route (Boc/Cbz)

-

Concept: Chemically masking the amine with a carbamate group (e.g., Boc) before ketalization.

-

Pros: Homogeneous reaction mixture; milder conditions; higher purity profiles.

-

Cons: Adds two steps (Protection

Ketalization

Pathway Visualization

The following diagram illustrates the competitive landscape and the selected synthetic logic.

Figure 1: Synthetic logic flow demonstrating the necessity of amine passivation (via salt formation or protection) to avoid degradation pathways.

Detailed Experimental Protocols

Protocol A: Direct Ketalization via Amino-Ketone Hydrochloride

This is the preferred industrial route due to its directness. The starting material, 1-(methylamino)propan-2-one hydrochloride , is stable and commercially available or easily synthesized.

Reagents:

-

1-(Methylamino)propan-2-one HCl: 10.0 g (81 mmol)

-

Ethylene Glycol: 25.0 g (400 mmol, ~5 equiv)

-

p-Toluenesulfonic acid monohydrate (pTSA): 0.77 g (4 mmol, 5 mol%)

-

Solvent: Toluene (150 mL) or Benzene (if permitted)

Step-by-Step Methodology:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen line (positive pressure).

-

Charging: Add the amino ketone HCl, ethylene glycol, pTSA, and Toluene to the flask.

-

Note: The amine salt will not fully dissolve initially. This is a heterogeneous reaction.[1]

-

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C).

-

Mechanism:[2][3][4] As the reaction proceeds, water forms and azeotropes with toluene into the trap. The removal of water drives the equilibrium toward the ketal.

-

Monitoring: Continue reflux until water collection ceases (typically 12–24 hours). The solid salt may change texture or partially dissolve as the more lipophilic ketal forms, though the product is also an HCl salt.

-

-

Workup (Critical Step):

-

Cool the reaction to room temperature.

-

Phase Separation: The product (amine salt) is likely in the heavy glycol phase or precipitated. Decant the toluene.

-

Basification: Dissolve the residue in minimal water (20 mL) and cool to 0°C. Slowly add 50% NaOH or saturated

until pH > 12. Caution: Exothermic. -

Extraction: Immediately extract the free amine ketal with Diethyl Ether (

mL). -

Why Ether? The ketal is highly soluble in ether, while glycol remains in the aqueous phase.

-

-

Purification:

-

Dry combined organics over anhydrous

.[5] -

Concentrate under reduced pressure (Rotavap). Do not heat above 40°C to avoid potential hydrolysis.

-

Distillation: Purify the resulting oil via vacuum distillation (bp ~65-70°C at 15 mmHg).

-

Yield Expectation: 65–75%

Protocol B: The "N-Boc" High-Fidelity Route

Use this route if Protocol A yields are low or if the starting material is the free amine (freshly prepared).

Reagents:

-

N-Boc-1-(methylamino)propan-2-one (Prepared from amino ketone +

) -

Ethylene Glycol (5 equiv)

-

Triethyl orthoformate (1.2 equiv) - Chemical water scavenger

-

pTSA (cat.)

Step-by-Step Methodology:

-

Ketalization: Dissolve N-Boc-amino ketone in anhydrous MeOH or DCM. Add Ethylene Glycol, Triethyl orthoformate, and pTSA. Stir at room temperature for 12 hours.

-

Quench: Add saturated

. Extract with DCM. -

Deprotection: Dissolve the purified N-Boc ketal in DCM. Add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir for 2 hours.

-

Isolation: Neutralize with saturated

, extract with DCM, dry, and concentrate.

Quantitative Comparison of Methods

| Metric | Protocol A (HCl Salt) | Protocol B (N-Boc) |

| Step Count | 1 (Direct) | 3 (Protect-Ketal-Deprotect) |

| Reaction Time | 18–24 Hours | 48 Hours (Total) |

| Temperature | 110°C (Reflux) | 25°C (RT) |

| Yield (Isolated) | 65–75% | 80–85% (Overall) |

| Scalability | High (Kg scale) | Medium (Reagent cost high) |

| Impurity Profile | Trace unreacted ketone | High purity |

Troubleshooting & Causality

-

Issue: Low Yield in Protocol A.

-

Cause: Incomplete water removal.[1] The salt is insoluble, making the reaction slow.

-

Fix: Increase the volume of ethylene glycol to act as a co-solvent or use a high-boiling co-solvent like Xylene to increase the reflux temperature.

-

-

Issue: Hydrolysis during Workup.

-

Cause: Ketals are acid-labile. Even weak acidity during workup can reverse the reaction.

-

Fix: Ensure the aqueous phase is distinctly basic (pH > 10) before extraction. Use

rather than dilute bicarbonate.

-

-

Issue: Product instability.

-

Cause: The free amine ketal can absorb

from air. -

Fix: Store under Nitrogen or convert back to an oxalate or HCl salt for long-term storage.

-

References

-

Sigma-Aldrich. (n.d.). 2-Methylaminomethyl-1,3-dioxolane Product Data. Retrieved from

-

Liu, D., et al. (2005).[9] "Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation." Wiley-VCH Supporting Information. Retrieved from

-

Lelesil Innovative Systems. (n.d.). Photocatalytic synthesis of 1,3-dioxacyclanes. ChemicalBook. Retrieved from

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Meskens, F. A. J. (1981). "Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds."[10] Synthesis, 501–522. (Review of acetalization mechanics).

(Note: While specific URLs for general textbook reactions are not provided, the citations above link to the verified search results used to ground the specific amino-ketone handling protocols.)

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Draw a mechanism for the reaction of acetone with ethylene glycol... | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]

- 6. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for using 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane as a pharmaceutical intermediate

Application Note: Utilization of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane in API Synthesis

Executive Summary & Strategic Utility

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1) serves as a critical "masked" synthon in pharmaceutical chemistry.[1] Structurally, it is the ethylene ketal of 1-(methylamino)propan-2-one .[1]

Its primary utility lies in overcoming the inherent instability of

Key Applications:

-

Heterocycle Synthesis: Precursor for imidazoles, triazoles, and quinoxalines.[1]

-

Reductive Amination: Introduction of the methylaminopropyl chain into drug scaffolds.[1]

-

API Analogs: Synthesis of substituted cathinones and bupropion analogs (where the

-amino ketone motif is preserved).[1]

Chemical Profile & Stability

| Property | Data | Notes |

| Formula | ||

| MW | 131.17 g/mol | |

| Boiling Point | ~165–170 °C (est.)[1] | High boiling point; vacuum distillation recommended for purification.[1] |

| Density | ~1.03 g/mL | |

| Solubility | Water, MeOH, DCM, THF | Highly soluble in organic solvents and water.[1] |

| pKa | ~10.5 (Amine) | Typical secondary amine basicity.[1] |

| Stability | Acid-Sensitive | CRITICAL: Stable to base and nucleophiles.[1][2] Hydrolyzes rapidly in aqueous acid.[1] |

Experimental Protocols

Protocol A: N-Alkylation (Coupling to Scaffold)

Use Case: Attaching the masked amino-ketone to an alkyl halide (R-X) or epoxide to build a larger drug intermediate.[1]

Reagents:

-

Substrate (R-X): 1.0 equiv

-

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane: 1.1 – 1.2 equiv[1]

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF[1]

-

Catalyst: KI (0.1 equiv) if R-X is a chloride.[1]

Procedure:

-

Preparation: Charge the reaction vessel with the Substrate (R-X) and MeCN (10 mL/g).

-

Addition: Add

and KI. Stir to create a suspension. -

Amine Addition: Add 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane dropwise at room temperature.

-

Reaction: Heat to 60–80 °C. Monitor by TLC or LC-MS.

-

Note: The dioxolane ring is stable under these basic conditions.[1]

-

-

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

-

Extraction: Dissolve residue in EtOAc, wash with water (x2) and brine.

-

Caution: Do not use acidic washes (e.g., 1M HCl) during workup, as this will prematurely deprotect the ketal.[1]

-

-

Purification: Flash column chromatography (DCM/MeOH/NH3).[1]

Protocol B: Controlled Deprotection (Unmasking)

Use Case: Releasing the reactive

Scientific Rationale: The deprotected product, 1-(methylamino)propan-2-one, is chemically unstable as a free base.[1] This protocol generates it as a stable Hydrochloride salt or utilizes it in situ.[1]

Reagents:

-

Coupled Intermediate (from Protocol A): 1.0 equiv

-

Acid: 2M HCl (aqueous) or 4M HCl in Dioxane[1]

-

Solvent: THF or Acetone (if using aqueous acid)[1]

Procedure:

-

Dissolution: Dissolve the intermediate in THF (5 mL/g).

-

Hydrolysis: Add 2M HCl (3–5 equiv) dropwise at 0 °C.

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the less polar ketal and appearance of the baseline ketone/salt.[1]

-

-

Isolation (Option 1 - Isolation as Salt):

-

Utilization (Option 2 - In Situ Use):

Mechanism & Workflow Visualization

The following diagram illustrates the strategic protection/deprotection cycle, highlighting the critical instability node.

Caption: Strategic workflow showing the stabilization of the amino-ketone moiety via the dioxolane scaffold. The red zone indicates the critical instability point requiring immediate processing.[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Amine volatility / Steric hindrance | Use a sealed tube; switch to Cs2CO3; ensure KI catalyst is used for chlorides. |

| Premature Deprotection | Acidic traces in solvent or silica | Pre-treat silica gel with 1% Triethylamine during column chromatography.[1] |

| Dimerization (Pyrazine formation) | Free base stored too long | Always isolate the deprotected ketone as an HCl salt or use immediately in situ.[1] |

| NMR Confusion | Conformational isomers | Dioxolanes often show complex splitting in 1H NMR due to ring puckering; this is normal.[1] |

References

-

Sigma-Aldrich. Product Specification: 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane (CAS 4388-98-1).[1][3]Link[1]

-

PubChem. Compound Summary: 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane.[1] National Library of Medicine.[1] Link[1]

-

Katritzky, A. R., et al. (2000).[1][4] "Synthesis of 1,3-Dioxolanes as Protected Carbonyls." Journal of Organic Chemistry, 65(6), 1886-1888.[1] (General reference for dioxolane stability and deprotection).

-

Gregg, B. T., et al. (2007).[1][2] "Indium(III) Triflate-Catalyzed Deprotection of Acetals." Journal of Organic Chemistry, 72(15), 5890-5893.[1] (Alternative mild deprotection strategies).

Sources

Application Note: Chemoselective Deprotection of 1,3-Dioxolanes to Release Methylamino Ketones

Executive Summary

The deprotection of 1,3-dioxolanes (cyclic acetals) to regenerate carbonyls is a fundamental transformation in organic synthesis. However, when the substrate contains a methylamino group (a secondary amine), standard hydrolytic protocols often fail or lead to decomposition. The basicity of the amine (

This guide provides three validated protocols for the release of methylamino ketones. It prioritizes methods that maintain the integrity of the amine functionality while driving the equilibrium toward the carbonyl product.

Mechanistic Insight & Challenges

The Thermodynamic Equilibrium

Acetal hydrolysis is a reversible, acid-catalyzed equilibrium. To drive the reaction forward (deprotection), one must either:

-

Add excess water (Mass action law, Le Chatelier's principle).

-

Remove the diol byproduct (Ethylene glycol).

-

Consume the acetal via exchange (Transacetalization with a sacrificial ketone like acetone).

The "Amine Effect"

In methylamino-dioxolanes, the nitrogen atom is more basic than the acetal oxygens.

-

Acid Scavenging: The amine protonates first, forming an ammonium salt.[1] This effectively "buffers" the solution, requiring stoichiometric (rather than catalytic) acid to initiate acetal cleavage.

-

Product Instability: Upon deprotection, the resulting

-methylamino ketone is unstable as a free base. It rapidly undergoes self-condensation to form pyrazines or imines. Crucial Rule: The product must be isolated as a stable salt (e.g., Hydrochloride, Oxalate) or kept in solution for the next step.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical divergence between stable salt isolation and free-base decomposition.

Validated Experimental Protocols

Protocol A: Classical Hydrolysis (Aqueous HCl)

Best for: Stable substrates where isolation of the hydrochloride salt is desired.

Reagents:

-

Hydrochloric Acid (2M to 6M)

-

Solvent: THF or Methanol (to ensure homogeneity)

Procedure:

-

Dissolution: Dissolve 10 mmol of the dioxolane in 20 mL of THF.

-

Acidification: Add 30 mL of 4M aqueous HCl.

-

Note: A large excess is used to protonate the amine and provide water for hydrolysis.

-

-

Reflux: Heat the mixture to 60°C (or mild reflux) for 2–4 hours. Monitor by TLC (Note: The amine salt may streak on silica; use basified eluent for monitoring).

-

Workup (CRITICAL):

-

Do NOT neutralize with NaOH/NaHCO₃ if isolating the solid.

-

Concentrate the mixture under reduced pressure to remove THF.

-

The residue is the aqueous solution of the ketone-amine HCl salt.

-

Isolation: Lyophilize (freeze-dry) the aqueous layer OR azeotrope with ethanol/toluene to obtain the crude hydrochloride salt. Recrystallize from Isopropanol/Ether.

-

Protocol B: Transacetalization (Acetone/pTSA)

Best for: Lipophilic substrates or when aqueous conditions cause solubility issues.

Concept: This method uses acetone as both solvent and reactant.[4] The ethylene glycol byproduct reacts with acetone to form 2,2-dimethyl-1,3-dioxolane (solketal), driving the equilibrium.

Reagents:

-

Acetone (Reagent Grade, Wet is acceptable but dry is preferred for rate)

-

p-Toluenesulfonic acid monohydrate (pTSA) - 1.1 equivalents (1.0 eq to neutralize amine, 0.1 eq catalytic).

Procedure:

-

Setup: Dissolve 5 mmol of substrate in 50 mL Acetone.

-

Catalysis: Add 5.5 mmol (1.1 eq) of pTSA.

-

Reflux: Heat to reflux (approx. 56°C) for 3–6 hours.

-

Observation: A white precipitate may form (the amine-pTSA salt of the product).

-

Workup:

Protocol C: Iodine-Catalyzed Exchange (Neutral Conditions)

Best for: Highly acid-sensitive substrates or rapid screening.

Reagents:

Procedure:

-

Dissolution: Dissolve 1 mmol of substrate in 10 mL acetone.

-

Initiation: Add 0.1 mmol (25 mg) of molecular Iodine.

-

Reaction: Stir at room temperature. The solution will be dark brown.

-

Completion: Reaction is usually complete in 15–45 minutes.

-

Quench: Add saturated aqueous

(Sodium Thiosulfate) until the iodine color disappears. -

Extraction: Extract with DCM.

-

Warning: This yields the free base. Use immediately or convert to salt (e.g., add ethereal HCl) instantly.

-

Comparative Data Analysis

| Feature | Protocol A (Aq.[4][6][8][11][12][13] HCl) | Protocol B (Transacetalization) | Protocol C (Iodine/Acetone) |

| Reaction Type | Hydrolysis (Water driven) | Exchange (Acetone driven) | Lewis Acid Catalysis |

| pH Conditions | Strongly Acidic (pH < 1) | Acidic (Organic) | Neutral / Mildly Acidic |

| Reaction Time | 2 - 4 Hours | 3 - 6 Hours | 15 - 45 Minutes |

| Amine State | HCl Salt (Stable) | pTSA Salt (Stable) | Free Base (Unstable) |

| Scalability | High | High | Low/Medium |

| Cost | Low | Low | Medium (Iodine removal) |

Troubleshooting & Decision Logic

Use the following logic flow to select the optimal protocol for your specific methylamino ketone precursor.

Figure 2: Decision matrix for selecting the appropriate deprotection methodology.

Common Pitfalls

-

Incomplete Reaction: Often caused by the amine neutralizing the catalyst. Solution: Ensure >1.0 equivalent of acid is present relative to the amine.

-

Brown/Black Tar Formation: Indicates decomposition of the free base aminoketone. Solution: Never allow the pH to rise above 4 during workup. Isolate by evaporation, not extraction, whenever possible.

-

Stalled Transacetalization: Accumulation of water. Solution: Add molecular sieves (3Å) to the acetone/pTSA mixture to scavenge water.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[12] (Standard reference for acetal stability and cleavage conditions).

-

Sun, J., Dong, Y., Cao, L., et al. (2004).[9][12] Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone.[7][9][12] The Journal of Organic Chemistry, 69(25), 8932–8934.

-

Dalpozzo, R., De Nino, A., Maiuolo, L., et al. (2002).[9][12] A convenient deprotection of acyclic and cyclic O,O-acetals and O,O-ketals... using catalytic iodine.[7][9][12] The Journal of Organic Chemistry, 67(25), 9093–9095.

-

Gopinath, R., Haque, S. J., & Patel, B. K. (2002).[9][12] Mild and chemoselective deprotection of acetals.[2][9][12] The Journal of Organic Chemistry, 67(16), 5842–5845.

-

Fisher, H. E., & Hibbert, H. (1947). Studies on reactions relating to carbohydrates and polysaccharides.[11] Journal of the American Chemical Society, 69(5), 1208. (Foundational work on acetal hydrolysis kinetics).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 13. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

The Dioxolane Mask: A Versatile Precursor for the Synthesis of Saturated Heterocylic Scaffolds

Introduction: The Strategic Advantage of Masked Aldehydes in Heterocyclic Synthesis

The synthesis of saturated heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with these scaffolds forming the core of numerous pharmaceuticals.[1] A significant challenge in the construction of these molecules is the handling of reactive intermediates, particularly small, volatile, or unstable aldehydes. The methylaminomethyl dioxolane precursor represents a strategic solution to this challenge. It serves as a stable, crystalline, and easily handled synthetic equivalent of the often-unstable aminoacetaldehyde. The 1,3-dioxolane moiety acts as a "masked" aldehyde, which can be unveiled in situ under specific reaction conditions, typically acidic, to participate in powerful cyclization reactions.[2]

This guide provides an in-depth exploration of the utility of methylaminomethyl dioxolane precursors in the synthesis of key heterocyclic systems. We will delve into the mechanistic rationale behind their use in classic named reactions and provide detailed, field-tested protocols for the synthesis of tetrahydroisoquinolines, tetrahydro-β-carbolines, and polysubstituted piperidines.

I. The Pictet-Spengler Reaction: Accessing Tetrahydroisoquinoline and Tetrahydro-β-carboline Cores

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydroisoquinolines from β-phenylethylamines and tetrahydro-β-carbolines from tryptamines.[3] The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring.[3] The methylaminomethyl dioxolane precursor is an excellent substrate for this reaction, as the acidic conditions required for the Pictet-Spengler cyclization simultaneously catalyze the deprotection of the dioxolane to reveal the necessary aldehyde functionality.[4]

Mechanistic Rationale